molecular formula C45H68O3 B5071193 4-[1,3-Bis(3,5-DI-tert-butyl-4-hydroxyphenyl)propyl]-2,6-DI-tert-butylphenol

4-[1,3-Bis(3,5-DI-tert-butyl-4-hydroxyphenyl)propyl]-2,6-DI-tert-butylphenol

Cat. No.: B5071193
M. Wt: 657.0 g/mol
InChI Key: RESUDPJYNMLGBS-UHFFFAOYSA-N
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Description

4-[1,3-Bis(3,5-DI-tert-butyl-4-hydroxyphenyl)propyl]-2,6-DI-tert-butylphenol is a synthetic organic compound known for its antioxidant properties. It is widely used in various industries, including pharmaceuticals, polymers, and cosmetics, due to its ability to inhibit oxidation and stabilize products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1,3-Bis(3,5-DI-tert-butyl-4-hydroxyphenyl)propyl]-2,6-DI-tert-butylphenol typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with appropriate alkylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like toluene. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as distillation and advanced purification techniques to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-[1,3-Bis(3,5-DI-tert-butyl-4-hydroxyphenyl)propyl]-2,6-DI-tert-butylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted phenols, depending on the reaction conditions and reagents used .

Scientific Research Applications

4-[1,3-Bis(3,5-DI-tert-butyl-4-hydroxyphenyl)propyl]-2,6-DI-tert-butylphenol has a wide range of applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.

    Biology: Studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in diseases such as cancer and neurodegenerative disorders.

    Industry: Employed as a stabilizer in cosmetics and personal care products to enhance shelf life.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and materials. The phenolic hydroxyl groups play a crucial role in this mechanism by donating hydrogen atoms to neutralize free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-[1,3-Bis(3,5-DI-tert-butyl-4-hydroxyphenyl)propyl]-2,6-DI-tert-butylphenol offers enhanced stability and higher antioxidant efficiency due to its unique molecular structure. The presence of multiple tert-butyl groups provides steric hindrance, which enhances its resistance to oxidation and prolongs its effectiveness[9][9].

Properties

IUPAC Name

4-[3,3-bis(3,5-ditert-butyl-4-hydroxyphenyl)propyl]-2,6-ditert-butylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H68O3/c1-40(2,3)31-21-27(22-32(37(31)46)41(4,5)6)19-20-30(28-23-33(42(7,8)9)38(47)34(24-28)43(10,11)12)29-25-35(44(13,14)15)39(48)36(26-29)45(16,17)18/h21-26,30,46-48H,19-20H2,1-18H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESUDPJYNMLGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H68O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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